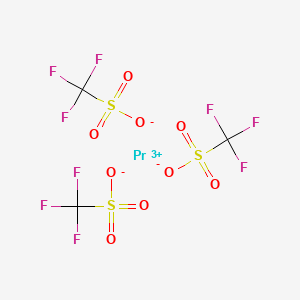
Ethyl 2-chloro-5-fluoronicotinate
Übersicht
Beschreibung
Ethyl 2-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is also known by the synonym Ethyl 2-chloro-5-fluoropyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-5-fluoronicotinate is 1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-chloro-5-fluoronicotinate is a liquid at room temperature . It has a molecular weight of 203.6 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, Ethyl 2-chloro-5-fluoronicotinate is utilized as a building block for the synthesis of various pharmacologically active molecules. Its fluorine atom and chloro-nicotinate structure make it a valuable precursor in the design of drug candidates, particularly in the development of compounds with potential anti-inflammatory and analgesic properties .
Organic Synthesis
As a reagent in organic synthesis, this compound is employed in the construction of complex organic molecules. It serves as an intermediate in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. Its reactivity with different organic substrates enables the formation of diverse chemical bonds, expanding the toolkit of synthetic chemists .
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-chloro-5-fluoronicotinate is used to introduce fluorine into molecules, which can significantly alter their biological activity. The introduction of fluorine can increase the metabolic stability and bioavailability of therapeutic agents, making this compound particularly useful in the medicinal chemist’s arsenal .
Chemical Research
This compound plays a role in chemical research as a standard for analytical methods such as NMR, HPLC, LC-MS, and UPLC. It helps in the validation and calibration of analytical instruments that are crucial for quality control and assurance in pharmaceutical development .
Industrial Applications
Ethyl 2-chloro-5-fluoronicotinate finds industrial applications in the synthesis of dyes, pigments, and other fluorinated materials. Its ability to participate in various chemical reactions makes it a valuable industrial chemical for producing materials with specific properties such as resistance to solvents and thermal stability .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is explored for the synthesis of agrochemicals. Its structural features can be leveraged to create novel pesticides and herbicides with improved efficacy and reduced environmental impact. The research in this area aims to develop sustainable agricultural practices by utilizing such advanced chemical intermediates .
Safety and Hazards
Ethyl 2-chloro-5-fluoronicotinate is classified as a warning substance according to the Globally Harmonized System (GHS). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464364 | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-fluoronicotinate | |
CAS RN |
139911-30-1 | |
| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

